1-(3-fluorobenzyl)-6-oxo-N-(2,3,4-trifluorophenyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-FLUOROPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of fluorine atoms on both phenyl rings and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
1-[(3-FLUOROPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(3-FLUOROPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-(2,4,6-trifluorophenyl)methyl-2,3-dihydro-1H-indole-6-carboxamide
- Indole derivatives
Uniqueness
1-[(3-FLUOROPHENYL)METHYL]-6-OXO-N-(2,3,4-TRIFLUOROPHENYL)-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific fluorine substitutions and dihydropyridine core, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H12F4N2O2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H12F4N2O2/c20-13-3-1-2-11(8-13)9-25-10-12(4-7-16(25)26)19(27)24-15-6-5-14(21)17(22)18(15)23/h1-8,10H,9H2,(H,24,27) |
InChI Key |
WAQGAHQUZVVSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Origin of Product |
United States |
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